molecular formula C21H17BrN2O2S B1449348 2-bromo-N-{3-[(4-methoxyphenyl)methoxy]phenyl}thieno[3,2-b]pyridin-7-amine CAS No. 1228102-89-3

2-bromo-N-{3-[(4-methoxyphenyl)methoxy]phenyl}thieno[3,2-b]pyridin-7-amine

Cat. No. B1449348
M. Wt: 441.3 g/mol
InChI Key: XKVMMXOPGCYSIB-UHFFFAOYSA-N
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Description

“2-bromo-N-{3-[(4-methoxyphenyl)methoxy]phenyl}thieno[3,2-b]pyridin-7-amine” is a chemical compound with the molecular formula C21H17BrN2O2S . It has an average mass of 441.341 Da and a monoisotopic mass of 440.019409 Da .


Molecular Structure Analysis

The molecular structure of this compound is complex, with a bromine atom attached to a thieno[3,2-b]pyridin-7-amine core, which is further substituted with a methoxyphenyl group .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its structure. It likely has properties common to organic compounds containing bromine, amine, and methoxy groups .

Scientific Research Applications

Fluorescence Studies in Antitumor Applications

2-bromo-N-{3-[(4-methoxyphenyl)methoxy]phenyl}thieno[3,2-b]pyridin-7-amine and similar compounds have been studied for their fluorescence properties and potential in antitumor applications. These compounds exhibit significant fluorescence in various solvents, with quantum yields between 10% and 60%, making them valuable in fluorescence studies related to tumor cell lines (Castanheira, 2015).

Use in Magnetoliposomes for Antitumor Drug Delivery

These compounds have also been incorporated into magnetoliposomes containing superparamagnetic manganese ferrite nanoparticles. This approach is notable for its dual therapeutic potential, combining chemotherapy and magnetic hyperthermia in oncology. The encapsulation efficiencies of these compounds in magnetoliposomes are higher than 75%, making them promising candidates for future drug delivery applications (Rodrigues et al., 2017).

Synthesis and Antimicrobial Activity

Additionally, derivatives of this compound have been synthesized and screened for antimicrobial activities. These studies explore the versatility of the compound in producing various derivatives with potential biomedical applications (Gad-Elkareem et al., 2011).

Exploration in Cell Cycle Alteration and Apoptosis

In the context of cancer research, some derivatives of 2-bromo-N-{3-[(4-methoxyphenyl)methoxy]phenyl}thieno[3,2-b]pyridin-7-amine have been evaluated for their effect on cell cycle distribution and apoptosis in tumor cell lines. This research contributes to understanding the broader therapeutic potential of these compounds in oncology (Queiroz et al., 2011).

properties

IUPAC Name

2-bromo-N-[3-[(4-methoxyphenyl)methoxy]phenyl]thieno[3,2-b]pyridin-7-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H17BrN2O2S/c1-25-16-7-5-14(6-8-16)13-26-17-4-2-3-15(11-17)24-18-9-10-23-19-12-20(22)27-21(18)19/h2-12H,13H2,1H3,(H,23,24)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XKVMMXOPGCYSIB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)COC2=CC=CC(=C2)NC3=C4C(=NC=C3)C=C(S4)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H17BrN2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

441.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-bromo-N-{3-[(4-methoxyphenyl)methoxy]phenyl}thieno[3,2-b]pyridin-7-amine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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2-bromo-N-{3-[(4-methoxyphenyl)methoxy]phenyl}thieno[3,2-b]pyridin-7-amine

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